4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one
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Overview
Description
4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one is a synthetic organic compound that belongs to the class of fluoro-substituted indene derivatives This compound is characterized by the presence of a fluoro group, a methyl group, and a methyloxetane moiety attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methyloxetane Moiety: The methyloxetane moiety can be introduced through nucleophilic substitution reactions using 3-methyl-3-oxetanemethanol as a key reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methyloxetane moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
4-Fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one can be compared with other similar compounds, such as:
4-Fluoro-3-methylaniline: A related compound with a fluoro and methyl group but lacking the indene core and methyloxetane moiety.
3-Methyl-3-oxetanemethanol: A compound with a methyloxetane moiety but lacking the fluoro and indene components.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-methyl-7-[(3-methyloxetan-3-yl)methoxy]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c1-9-5-11(17)14-12(4-3-10(16)13(9)14)19-8-15(2)6-18-7-15/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDHSHCJPBEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C12)F)OCC3(COC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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